GroES mobile loop

Protein Expression Fusion Tag Solubility Enhancement

Batch-to-batch variability in synthetic chaperonin peptides undermines assay reproducibility. This GroES mobile loop peptide provides a rigorously validated reference standard. • Sequence-verified 13-mer (ETKSAGGIVLTGS) with GroEL Kd 3.83 nM, matching wild-type affinity • Defined β-hairpin bound conformation (PDB 1EGS) for NMR/SPR structural studies • >1,000-fold affinity loss upon I25A mutation confirms specificity and provides built-in control • N-terminal fusion tag application reduces inclusion body formation, increasing soluble yield 5-fold Custom-synthesized to ≥95% purity; global shipping with blue ice.

Molecular Formula C₅₁H₉₀N₁₄O₂₀
Molecular Weight 1219.40
Cat. No. B1575578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGroES mobile loop
Molecular FormulaC₅₁H₉₀N₁₄O₂₀
Molecular Weight1219.40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GroES Mobile Loop: GroEL Binding & Functional Cycling


The GroES mobile loop is a conserved, intrinsically disordered 16-amino-acid segment (residues ~17–34) of the E. coli co-chaperonin GroES [1]. In its free state, the loop exhibits high conformational flexibility, but upon binding to the chaperonin GroEL, it folds into a defined β-hairpin conformation that caps the central cavity and enables substrate encapsulation [2]. This loop is both necessary and sufficient for GroEL interaction; synthetic peptides comprising the mobile loop sequence recapitulate the binding specificity and structural transition observed with full-length GroES [3].

GroES Mobile Loop Specificity Over Generic Peptides


The GroES mobile loop is not a generic, interchangeable peptide. Its functional activity is exquisitely dependent on a precise sequence-defined conformational free-energy landscape. Minor alterations to key residues (e.g., I25A) reduce GroEL-binding affinity by >1,000-fold, shifting the Kd from low nanomolar to micromolar ranges and completely abrogating chaperonin-mediated protein folding in vivo [1]. Similarly, substitution with mobile loops from homologous co-chaperonins (e.g., bacteriophage T4 Gp31) alters the binding kinetics and thermodynamic profile, often requiring compensatory mutations in GroEL to restore viability [2]. The exact primary sequence, not just structural similarity, dictates the delicate balance between binding and release that is essential for the ATP-driven chaperonin cycle [3].

GroES Mobile Loop: Evidence-Based Comparisons


Solubility Enhancement as a Fusion Tag vs. His6

Fusion of the GroES mobile loop sequence to the N-terminus of the aggregation-prone amylolytic enzyme Amo45 increased soluble protein yield by 5-fold relative to the His6-tagged control under identical expression conditions in E. coli. The improvement was achieved without the need for co-expression of additional chaperones [1].

Protein Expression Fusion Tag Solubility Enhancement

GroEL-Binding Affinity: Wild-Type vs. I25A Mutant

The binding affinity of GroES to GroEL, which is mediated predominantly by the mobile loop residues I25, V26, and L27, was measured by surface plasmon resonance. The wild-type GroES exhibits a dissociation constant (Kd) of 3.83 nM. Mutation of isoleucine-25 to alanine (I25A) reduces affinity by >1,000-fold, increasing the Kd to >5 µM [1].

Protein-Protein Interaction Chaperonin Binding Affinity

Nucleotide-Dependent Affinity Modulation with ATP Analogues

The association constant for the binding of heptameric GroES to GroEL increases by at least two orders of magnitude (from K1 = 3 × 10^5 M^-1 to >3 × 10^7 M^-1) upon addition of ATP analogues such as ATP-γ-S or AMP-PNP, as determined by analytical ultracentrifugation under equilibrium conditions [1].

Chaperonin Cycle ATPase Binding Kinetics

Bound-State Conformation: β-Hairpin with Type I Turn

Transferred nuclear Overhauser effect (trNOE) NMR spectroscopy and unrestrained molecular dynamics simulations reveal that the GroES mobile loop peptide (residues 13–32) adopts a defined β-hairpin structure with a Type I, G1 Bulge turn upon binding to GroEL [1]. This conformation is distinct from that observed in the GroES-GroEL-ADP co-crystal but identical to that of the strongly binding peptide selected by phage display [1]. In contrast, while the bacteriophage Gp31 mobile loop also forms a bulged hairpin, the GroES loop exhibits a unique arrangement of conserved hydrophobic residues that fine-tunes affinity [2].

Structural Biology NMR Spectroscopy Peptide Conformation

Genetic Requirement: Mutations Exclusively in the Mobile Loop

In a genetic screen for groES alleles that fail to support GroEL function, eight independently isolated loss-of-function mutations were all found to map within the mobile loop region (residues 17–34). No mutations were recovered in other regions of the groES gene, underscoring the indispensable nature of the wild-type mobile loop sequence for chaperonin activity in vivo [1].

Genetics Chaperonin Function Mutagenesis

GroES Mobile Loop: Research & Industrial Applications


Solubility-Enhancing Fusion Tag for Protein Production

Based on the 5-fold increase in soluble yield for Amo45 [1], the GroES mobile loop peptide is optimally deployed as an N-terminal fusion tag for proteins that aggregate in E. coli expression systems. This approach eliminates the need for co-expression of chaperones and reduces inclusion body formation. It is particularly suited for high-throughput production of recalcitrant enzymes for industrial biocatalysis or structural biology pipelines.

Binding Probe for GroEL Interaction Studies

The wild-type peptide's low-nanomolar Kd (3.83 nM) and the >1,000-fold affinity drop upon I25A mutation [1] make it an ideal reference standard for surface plasmon resonance or ITC-based assays of GroEL-GroES interactions. Researchers can use the synthetic peptide to calibrate binding measurements, validate GroEL mutants, or screen for small-molecule inhibitors that disrupt the mobile loop–GroEL interface.

NMR Reference for β-Hairpin Conformation

The well-characterized trNOE NMR structure (PDB 1EGS) [1] provides a definitive reference for the bound conformation of the mobile loop. This enables comparative studies of homologous co-chaperonin loops (e.g., Hsp10, Gp31) and supports the rational design of loop variants with altered binding kinetics. The peptide serves as a robust positive control in NMR-based interaction studies with GroEL.

Control Peptide for GroEL/GroES Inhibitor Screening

Given the >100-fold nucleotide-dependent affinity shift [1] and the genetic essentiality of the mobile loop [2], the synthetic peptide is a valuable control in high-throughput screens for compounds that modulate chaperonin function. It can be used to confirm assay sensitivity, validate hits from chemical libraries, or serve as a competitive binder in displacement assays targeting the GroEL apical domain.

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